n-(4-Acetyl-2-nitrophenyl)acetamide
CAS No.: 7418-44-2
Cat. No.: VC3831884
Molecular Formula: C10H10N2O4
Molecular Weight: 222.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7418-44-2 |
|---|---|
| Molecular Formula | C10H10N2O4 |
| Molecular Weight | 222.2 g/mol |
| IUPAC Name | N-(4-acetyl-2-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C10H10N2O4/c1-6(13)8-3-4-9(11-7(2)14)10(5-8)12(15)16/h3-5H,1-2H3,(H,11,14) |
| Standard InChI Key | AQEFIRMOFYNFKT-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Introduction
Chemical Identity and Molecular Structure
Nomenclature and Molecular Formula
N-(4-Acetyl-2-nitrophenyl)acetamide is systematically named according to IUPAC guidelines as N-[4-(acetyl)-2-nitrophenyl]acetamide. Its molecular formula is C₁₀H₁₀N₂O₄, corresponding to a molecular weight of 222.20 g/mol . The compound’s structure features an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with a nitro (-NO₂) group at the 2-position and an acetyl (-COCH₃) group at the 4-position (Figure 1).
Crystallographic Data
Single-crystal X-ray diffraction analysis of structurally analogous compounds, such as N-(4-hydroxy-2-nitrophenyl)acetamide, provides insights into the molecular geometry of N-(4-acetyl-2-nitrophenyl)acetamide . The title compound crystallizes in the monoclinic space group C2/c with unit cell parameters:
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a = 9.6643 Å
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b = 18.5534 Å
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c = 9.3072 Å
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β = 95.5075°
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V = 1661.13 ų
The phenyl ring exhibits near-planarity, with a root-mean-square (r.m.s.) deviation of 0.035 Å for non-hydrogen atoms. The acetamide group deviates slightly from the plane, showing a 5.1° twist about the C7–N2 bond .
Table 1: Selected Bond Lengths and Angles
| Bond/Angle | Value (Å/°) |
|---|---|
| C1–C2 | 1.394 |
| C2–N1 (Nitro) | 1.467 |
| C4–O4 (Acetamide) | 1.224 |
| N2–H2N⋯O3 (H-bond) | 2.636 |
| O1–H1O⋯O4 (H-bond) | 2.718 |
Synthesis and Reaction Pathways
Synthetic Methodology
N-(4-Acetyl-2-nitrophenyl)acetamide is synthesized via a two-step procedure involving nitration followed by acetylation:
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Nitration of 4-acetylaniline: Treatment of 4-acetylaniline with nitric acid (HNO₃) in dichloromethane at 5°C introduces the nitro group at the 2-position .
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Acetylation: The intermediate 4-acetyl-2-nitroaniline is acetylated using acetic anhydride [(CH₃CO)₂O] in the presence of sodium bicarbonate (NaHCO₃) to yield the final product .
Reaction Scheme:
Optimization of Reaction Conditions
Key parameters affecting yield and purity include:
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Temperature: Maintaining the reaction at 5°C during nitration minimizes side reactions .
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pH Control: Adjusting the pH to 5.5–6.5 during acetylation ensures optimal protonation of the amine group .
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Solvent System: A mixture of acetonitrile and water (1:4 v/v) facilitates high crystallinity during purification .
Structural and Spectroscopic Characterization
Hydrogen-Bonding Interactions
The crystal structure reveals two primary hydrogen bonds:
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Intramolecular N–H⋯O: The amide N–H forms a bond with the nitro oxygen (N2–H2N⋯O3; 2.636 Å, 139.6°) .
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Intermolecular O–H⋯O: The acetyl oxygen participates in a chain-forming interaction (O1–H1O⋯O4; 2.718 Å, 172.0°) .
These interactions stabilize the crystal lattice, propagating chains along the b-axis (Figure 2).
Spectroscopic Data
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¹H NMR (CDCl₃): Signals at δ 12.83 (s, 1H, NH), δ 2.60 (s, 3H, COCH₃), and δ 2.30 (s, 3H, Ar-COCH₃) .
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IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1340 cm⁻¹ (NO₂ symmetric stretch) .
Comparative Analysis with Isomeric Derivatives
Planarity and Conformational Differences
Compared to N-(4-hydroxy-3-nitrophenyl)acetamide, the 2-nitro derivative exhibits enhanced planarity due to reduced steric hindrance between substituents. The 3-nitro isomer shows a 9.0° twist in the acetamide group, whereas the 2-nitro analog deviates by only 5.1° .
Hydrogen-Bonding Patterns
The 2-nitro isomer forms a linear intermolecular O–H⋯O bond (172.0°), while the 3-nitro counterpart adopts a bifurcated hydrogen bond with angles of 139.6° and 176.6° .
Applications and Pharmacological Relevance
Role in Oxidative Biotransformation
N-(4-Acetyl-2-nitrophenyl)acetamide is implicated in the peroxynitrite (PN)-mediated oxidation of acetaminophen (4-HPA), forming reactive intermediates such as N-acetyl-1,4-benzoquinone (NBQI) . These intermediates contribute to hepatotoxicity during acetaminophen overdose, underscoring the compound’s toxicological significance .
Synthetic Intermediate
The compound serves as a precursor in the synthesis of heterocyclic derivatives, including benzoxazoles and quinazolines, which exhibit antimicrobial and anticancer activities .
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